molecular formula C9H11BCl2O3 B13637691 3-Hydroxypropyl hydrogen (3,5-dichlorophenyl)boronate

3-Hydroxypropyl hydrogen (3,5-dichlorophenyl)boronate

Katalognummer: B13637691
Molekulargewicht: 248.90 g/mol
InChI-Schlüssel: MYLUKRXOZBCVCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichlorobenzeneboronic acid-1,3-propanediol ester is a boronic ester derivative of 3,5-dichlorobenzeneboronic acid. This compound is characterized by the presence of a boronic acid group esterified with 1,3-propanediol. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzeneboronic acid-1,3-propanediol ester typically involves the esterification of 3,5-dichlorobenzeneboronic acid with 1,3-propanediol. This reaction can be carried out under mild conditions using a dehydrating agent to facilitate the esterification process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure ester.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichlorobenzeneboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids or phenols.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dichlorobenzeneboronic acid-1,3-propanediol ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Applied in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3,5-Dichlorobenzeneboronic acid-1,3-propanediol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,4-Dichlorophenylboronic acid

Uniqueness

3,5-Dichlorobenzeneboronic acid-1,3-propanediol ester is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Additionally, the esterification with 1,3-propanediol provides stability and versatility in various synthetic applications.

Eigenschaften

Molekularformel

C9H11BCl2O3

Molekulargewicht

248.90 g/mol

IUPAC-Name

(3,5-dichlorophenyl)-(3-hydroxypropoxy)borinic acid

InChI

InChI=1S/C9H11BCl2O3/c11-8-4-7(5-9(12)6-8)10(14)15-3-1-2-13/h4-6,13-14H,1-3H2

InChI-Schlüssel

MYLUKRXOZBCVCY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)Cl)Cl)(O)OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.